molecular formula C8H14ClNO B2887037 [(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 161119-99-9; 610309-77-8

[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B2887037
CAS No.: 161119-99-9; 610309-77-8
M. Wt: 175.66
InChI Key: AYAXMXXDYQVPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXMXXDYQVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methylamine hydrochloride typically involves the reaction of furan derivatives with amines under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-yl)methylamine hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.

    [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride: Contains an indole moiety, offering different biological activities.

    N-(2-Furylmethyl)-N-propylamine hydrochloride: Another furan derivative with a propylamine group.

Uniqueness

(Furan-2-yl)methylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isopropylamine group may offer different steric and electronic properties compared to similar compounds, potentially leading to unique applications in various fields .

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